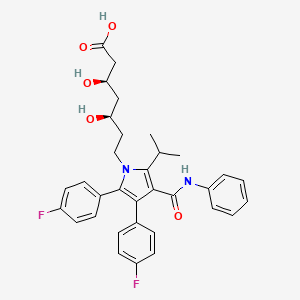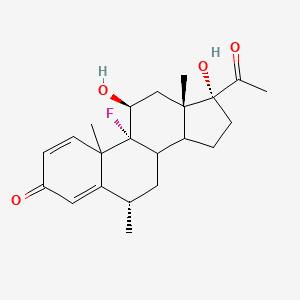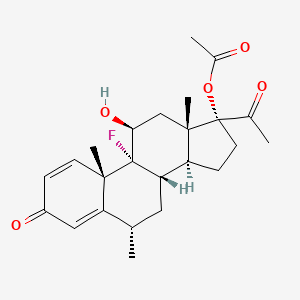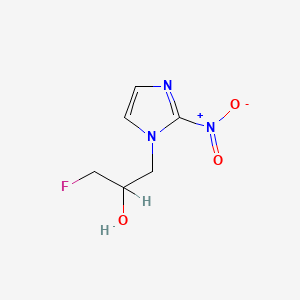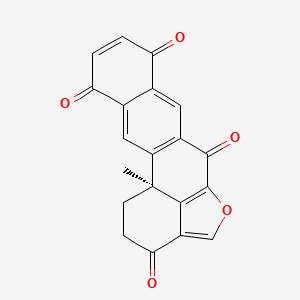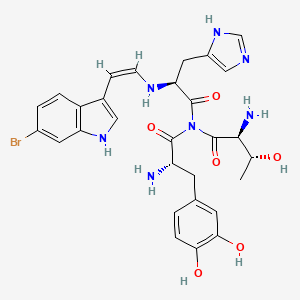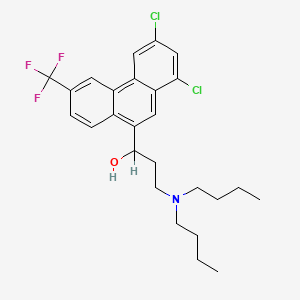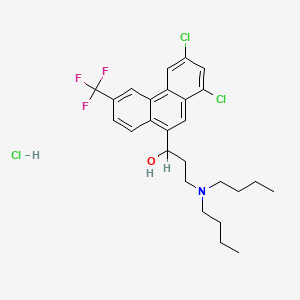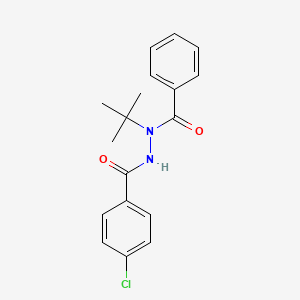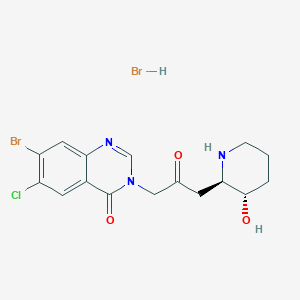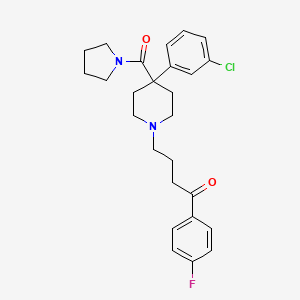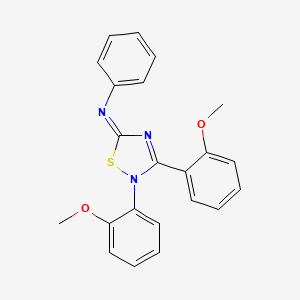
Benzenamine, N-(2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene)-
Übersicht
Beschreibung
This compound is a derivative of benzenamine, also known as aniline, which is a primary amine. The molecule contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also contains methoxyphenyl groups attached to the thiadiazole ring. These functional groups can have various effects on the properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of aniline with a suitable thiadiazole and methoxyphenyl precursor. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiadiazole ring and the methoxyphenyl groups will contribute to the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group in aniline is typically quite reactive and can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact the compound’s solubility in different solvents.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One notable application of benzenamine derivatives is in the development of zinc phthalocyanine compounds for photodynamic therapy (PDT). A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Imidazole derivatives, including those with benzenamine groups, have been synthesized and demonstrated significant corrosion inhibition efficacy on mild steel in acidic solutions. The structural features of these compounds, particularly the presence of OH, NH2, and OCH3 groups, contribute to their high corrosion inhibition efficiency, potentially up to 96% (Prashanth et al., 2021).
Organic Solar Cell Materials
In the field of organic electronics, benzenamine derivatives with thiadiazole groups have been used to synthesize star-shaped molecules for organic solar cells (OSCs). These molecules feature a triphenylamine core linked with benzo[1,2,5]thiadiazole arms, showing strong absorption in the visible wavelength range and demonstrating potential as solution-processable organic photovoltaic materials due to their high open circuit voltage and power conversion efficiency (Wu et al., 2009).
Antimicrobial and Anti-inflammatory Activity
Benzenamine derivatives have also been synthesized to explore their antimicrobial and anti-inflammatory activities. For instance, a series of 1,3,4-oxadiazole bearing Schiff base moiety compounds were synthesized and demonstrated significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Antifungal Agents
Further research into benzenamine derivatives led to the synthesis of compounds with potent antifungal properties. A series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives exhibited significant antifungal activity, comparable to standard drugs like clotrimazole. This suggests their use as novel antifungal agents, especially for combating fungal strains like Candida albicans and Aspergillus niger (Malhotra et al., 2012).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in various fields such as medicinal chemistry, materials science, or chemical synthesis.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.
Eigenschaften
IUPAC Name |
2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRTBCPBWJYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-(2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene)- | |
CAS RN |
524923-88-4 | |
| Record name | JNJ-10229570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-10229570 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



